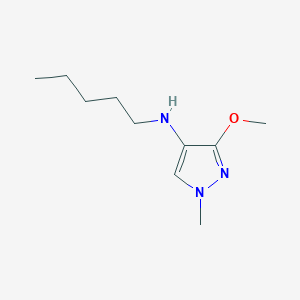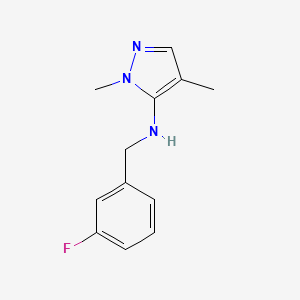![molecular formula C14H16FNO2S B11737270 [(3,4-Dimethoxyphenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11737270.png)
[(3,4-Dimethoxyphenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3,4-Dimethoxyphenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine is an organic compound that belongs to the class of amines. This compound features a combination of a dimethoxyphenyl group and a fluorothiophenyl group, connected via a methylamine linkage. The presence of both methoxy and fluorine substituents imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,4-Dimethoxyphenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Dimethoxyphenyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a reduction reaction to form 3,4-dimethoxybenzyl alcohol.
Formation of the Fluorothiophenyl Intermediate: 5-fluorothiophene-2-carboxaldehyde is reduced to 5-fluorothiophene-2-methanol.
Coupling Reaction: The two intermediates are then coupled using a suitable amine coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
[(3,4-Dimethoxyphenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy and fluorine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
[(3,4-Dimethoxyphenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of [(3,4-Dimethoxyphenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of methoxy and fluorine groups can enhance its binding affinity and specificity. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- [(3,4-Dimethoxyphenyl)methyl][(5-methylthiophen-2-yl)methyl]amine
- [(3,4-Dimethoxyphenyl)methyl][(5-methylfuran-2-yl)methyl]amine
Uniqueness
[(3,4-Dimethoxyphenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine is unique due to the presence of the fluorine atom in the thiophene ring. This fluorine substitution can significantly alter the compound’s chemical properties, such as its reactivity and binding affinity, compared to its methyl-substituted analogs.
Properties
Molecular Formula |
C14H16FNO2S |
|---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-[(5-fluorothiophen-2-yl)methyl]methanamine |
InChI |
InChI=1S/C14H16FNO2S/c1-17-12-5-3-10(7-13(12)18-2)8-16-9-11-4-6-14(15)19-11/h3-7,16H,8-9H2,1-2H3 |
InChI Key |
VURIWVYBEQMVHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC=C(S2)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B11737189.png)
![3-(2-Chlorophenyl)-5-[2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B11737203.png)
![butyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737206.png)
![bis[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737208.png)
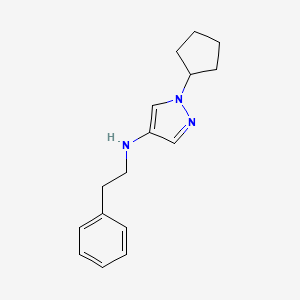
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737220.png)
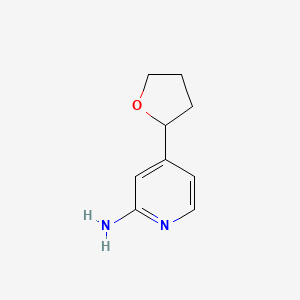
![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine](/img/structure/B11737227.png)
![3-Nitro-5-{[(E)-[1-(pyridin-3-YL)ethylidene]amino]oxy}aniline](/img/structure/B11737234.png)
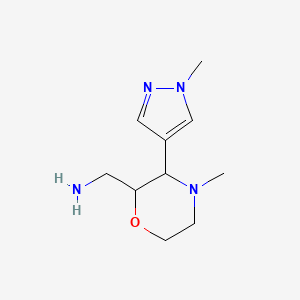
![[(2,3-difluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11737251.png)
